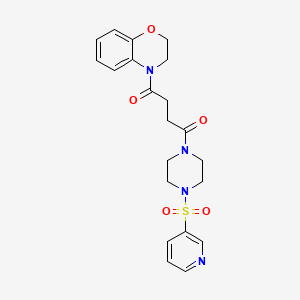![molecular formula C22H31N3O3 B7552421 N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been shown to exhibit anti-tumor activity in pre-clinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide binds to the DNA-binding cleft of Pol I and stabilizes the interaction between Pol I and DNA, leading to the formation of a stable, inactive complex. This prevents the initiation of transcription and ultimately leads to the downregulation of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been shown to have other effects on cellular processes. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is its selectivity for Pol I transcription, which reduces the potential for off-target effects. However, its mechanism of action is complex and may involve multiple pathways, which can make it difficult to interpret experimental results. Additionally, N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a relatively new compound and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
Future research on N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide will likely focus on its potential as a therapeutic agent for various types of cancer, as well as its effects on other cellular processes. Some possible directions for future research include:
- Investigating the use of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide in combination with other anti-cancer agents to enhance its efficacy and reduce potential resistance.
- Studying the effects of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide on normal cells and tissues to better understand its potential side effects.
- Investigating the use of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide in combination with immunotherapy to enhance the immune response against cancer cells.
- Developing new formulations or delivery methods for N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide to improve its pharmacokinetics and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 1,4-dioxane to form 2-methylbenzoyl-1,4-dioxane, which is then reacted with piperidine to form 2-methylbenzoyl-4-piperidinone. This compound is further reacted with cyclohexanecarbonyl chloride to form N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide.
Applications De Recherche Scientifique
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit Pol I transcription, which is overactive in many types of cancer cells. This leads to the downregulation of ribosomal RNA (rRNA) synthesis, which in turn induces nucleolar stress and activates the p53 pathway, resulting in cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-7-5-6-10-19(16)22(28)23-15-20(26)25-13-11-18(12-14-25)24-21(27)17-8-3-2-4-9-17/h5-7,10,17-18H,2-4,8-9,11-15H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSJCCNKXHMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-6-[(2-pyrazol-1-ylpyridin-3-yl)methylcarbamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B7552343.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7552359.png)
![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)
![4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B7552376.png)
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide](/img/structure/B7552380.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![2-(1-adamantyl)-N-[2-oxo-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]ethyl]acetamide](/img/structure/B7552403.png)
![4-[[ethyl(propan-2-yl)amino]methyl]-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7552413.png)
![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)

![9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)